2-(4-Formylphenoxy)propanenitrile is an organic compound characterized by its unique structure, which includes a propanenitrile group attached to a phenoxy group with a formyl substituent. Its molecular formula is , and it has a molecular weight of approximately 175.18 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science.
Scientific research results are often published in academic journals or presented at conferences. These resources are typically not available to the general public without a paid subscription or affiliation with a research institution.
Some basic information about the compound's structure and properties can be found from chemical suppliers [, ]. This information can be helpful for researchers who are interested in designing experiments to study the potential applications of 2-(4-Formylphenoxy)propanenitrile.
The synthesis of 2-(4-Formylphenoxy)propanenitrile typically involves the following steps:
2-(4-Formylphenoxy)propanenitrile has potential applications in:
Several compounds share structural similarities with 2-(4-Formylphenoxy)propanenitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(3-Formylphenoxy)propanenitrile | Similar phenoxy and nitrile groups | Different substitution pattern |
| 2-(4-Isobutylphenyl)propanenitrile | Isobutyl group instead of formyl | Potentially different biological activity |
| 3-(4-Cyanophenoxy)propanenitrile | Cyanide group instead of formyl | Enhanced reactivity due to cyanide |
These compounds illustrate variations in substituents that may influence their biological activities and chemical reactivities, showcasing the uniqueness of 2-(4-Formylphenoxy)propanenitrile within this class of compounds .
Irritant